2,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
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Overview
Description
2,4-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzamide core: This could involve the reaction of 2,4-dimethoxybenzoic acid with an amine to form the benzamide.
Introduction of the pyridazinone moiety: This step might involve the reaction of the benzamide with a pyridazinone derivative under specific conditions, such as heating or the use of a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy groups or the pyridazinone ring.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzamide or pyridazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2,4-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug discovery, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzamide: Lacks the pyridazinone moiety.
N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)benzamide: Lacks the methoxy groups on the benzene ring.
Uniqueness
2,4-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is unique due to the presence of both the dimethoxybenzamide and pyridazinone moieties, which could confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dimethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-21-11-5-6-12(13(10-11)22-2)15(20)16-8-9-18-14(19)4-3-7-17-18/h3-7,10H,8-9H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSFBOZVYAETQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCCN2C(=O)C=CC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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